molecular formula C16H19NO B1420471 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline CAS No. 1187386-08-8

3-(3,5-Dimethyl-4-ethoxyphenyl)aniline

Cat. No. B1420471
CAS RN: 1187386-08-8
M. Wt: 241.33 g/mol
InChI Key: OUHDFRUQYIMXTP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-ethoxyphenyl)aniline, also known as 4’-Ethoxy-3’,5’-dimethylbiphenyl-3-amine, is a laboratory chemical used for scientific research and development .


Molecular Structure Analysis

The molecular formula of 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline is C16H19NO. It has a molecular weight of 241.33 g/mol . The molecule contains a total of 38 bonds, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Nanotechnology

The compound could be used to modify the surface properties of nanoparticles, potentially affecting their solubility, stability, and interaction with biological systems. This could be particularly relevant in the development of drug delivery systems.

Each of these fields presents a unique angle for the application of “3-(3,5-Dimethyl-4-ethoxyphenyl)aniline” in scientific research. The compound’s structure suggests a range of possibilities that could be further explored through experimental and theoretical studies .

Safety and Hazards

It’s important to handle 3-(3,5-Dimethyl-4-ethoxyphenyl)aniline with care to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . It should be kept away from sources of ignition .

properties

IUPAC Name

3-(4-ethoxy-3,5-dimethylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-4-18-16-11(2)8-14(9-12(16)3)13-6-5-7-15(17)10-13/h5-10H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHDFRUQYIMXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674924
Record name 4'-Ethoxy-3',5'-dimethyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-4-ethoxyphenyl)aniline

CAS RN

1187386-08-8
Record name 4'-Ethoxy-3',5'-dimethyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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